molecular formula C14H20N2O5 B4880385 4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide

4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide

Cat. No. B4880385
M. Wt: 296.32 g/mol
InChI Key: QCPIUYVXFBIOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide is a chemical compound that belongs to the family of phenethylamines. This compound is also known as 2C-B-NBOMe and is a derivative of 2C-B, which is a psychoactive substance. The chemical structure of 4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide is similar to other NBOMe compounds, which have been used for research purposes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide is not fully understood. However, it is believed that this compound acts on the serotonin receptors in the brain. This compound has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide are not well understood. However, it has been shown to have a similar effect to other NBOMe compounds. This compound has been shown to produce hallucinogenic effects, including altered perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using 4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide for lab experiments are that it is a relatively new compound, and its effects have not been fully studied. This compound has the potential to be used in the development of new drugs for the treatment of various diseases. The limitations of using this compound for lab experiments are that it is a psychoactive substance and can produce hallucinogenic effects. Therefore, caution should be taken when handling this compound.

Future Directions

There are several future directions for the research on 4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to study the biochemical and physiological effects of this compound. Additionally, the potential use of this compound in the treatment of various diseases should be explored further. Finally, the safety and toxicity of this compound should be studied in more detail to determine its potential use in humans.
Conclusion:
4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide is a chemical compound that has been studied for its potential use in the treatment of various diseases. This compound has been shown to have a high affinity for the 5-HT2A receptor and produces hallucinogenic effects. The research on this compound has focused on its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound is needed to determine its potential use in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

4,5-dimethoxy-N-(1-methylbutyl)-2-nitrobenzamide has been used for scientific research purposes. This compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. The research on this compound has focused on its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-5-6-9(2)15-14(17)10-7-12(20-3)13(21-4)8-11(10)16(18)19/h7-9H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPIUYVXFBIOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethoxy-2-nitro-N-(pentan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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